![molecular formula C21H29NO2 B12571739 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid CAS No. 185534-87-6](/img/structure/B12571739.png)
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a heptan-4-yl group attached to the indole ring, which is further connected to a hex-2-enoic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of an indole derivative with formaldehyde and a secondary amine . The resulting intermediate can then be further functionalized to introduce the heptan-4-yl group and the hex-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production.
化学反応の分析
Types of Reactions
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the hex-2-enoic acid moiety to a single bond, forming hexanoic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as sulfuric acid or acetic anhydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid involves its interaction with specific molecular targets and pathways. The indole ring is known to bind with high affinity to various receptors, influencing cellular processes such as signal transduction and gene expression . The heptan-4-yl group and hex-2-enoic acid moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
3-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives: These compounds share the indole core and have been studied for their biological activities.
Indole-3-carbaldehyde: Another indole derivative used as a precursor in the synthesis of biologically active molecules.
Uniqueness
3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptan-4-yl group and the hex-2-enoic acid moiety differentiates it from other indole derivatives, potentially enhancing its therapeutic potential and specificity in biological applications.
特性
CAS番号 |
185534-87-6 |
|---|---|
分子式 |
C21H29NO2 |
分子量 |
327.5 g/mol |
IUPAC名 |
3-(1-heptan-4-ylindol-5-yl)hex-2-enoic acid |
InChI |
InChI=1S/C21H29NO2/c1-4-7-16(15-21(23)24)17-10-11-20-18(14-17)12-13-22(20)19(8-5-2)9-6-3/h10-15,19H,4-9H2,1-3H3,(H,23,24) |
InChIキー |
TZBDVUUQDWDKFD-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)N1C=CC2=C1C=CC(=C2)C(=CC(=O)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



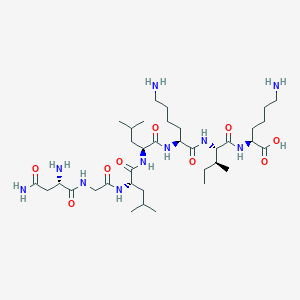
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,5-dimethyl-4-isoxazolyl)-](/img/structure/B12571681.png)
![methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(4-pyridin-4-ylbenzoyl)amino]butanoate](/img/structure/B12571692.png)
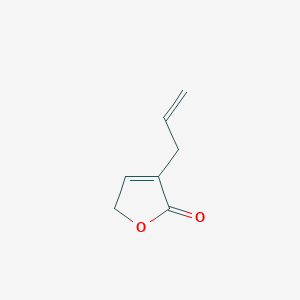
![Spiro[7-azabicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12571704.png)
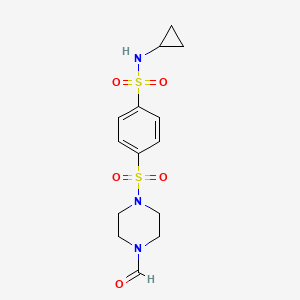
![(4-nitrophenyl)methyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B12571713.png)

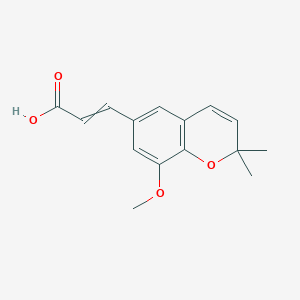
![1-[(4S)-2-Oxo-4-(propan-2-yl)-1,3-oxazolidin-3-yl]-3-phenylpropane-1,3-dione](/img/structure/B12571726.png)
[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)
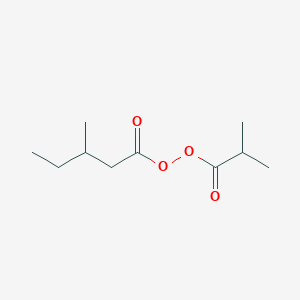
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)
